![molecular formula C54H72N4O12S2 B10821853 4-[2-[2-[2-[4-[4-[(5-Amino-3,4,6-trihydroxyoxan-2-yl)methylamino]butoxy]phenoxy]-3-[2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B10821853.png)

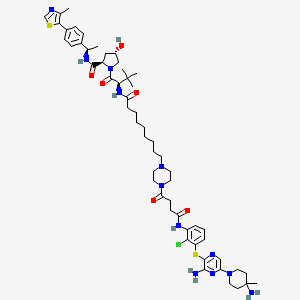

4-[2-[2-[2-[4-[4-[(5-Amino-3,4,6-trihydroxyoxan-2-yl)methylamino]butoxy]phenoxy]-3-[2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

IR-2 es un compuesto que ha generado un interés significativo en el campo de la química debido a sus propiedades únicas y posibles aplicaciones. Es un compuesto a base de iridio, conocido por su estabilidad y versatilidad en diversas reacciones químicas.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de IR-2 generalmente implica la reacción de tricloruro de iridio con ligandos específicos bajo condiciones controladas. Un método común involucra el uso de pentametilciclopentano en metanol caliente, lo que resulta en la formación del complejo de iridio deseado . Las condiciones de reacción, como la temperatura y el solvente, juegan un papel crucial en la determinación del rendimiento y la pureza del producto final.

Métodos de Producción Industrial

A escala industrial, la producción de IR-2 involucra rutas sintéticas similares pero con condiciones de reacción optimizadas para garantizar un alto rendimiento y rentabilidad. El uso de reactores de flujo continuo y técnicas avanzadas de purificación ayuda a lograr la calidad deseada del compuesto.

Análisis De Reacciones Químicas

Tipos de Reacciones

IR-2 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica la sustitución de un ligando por otro.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios ligandos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, la presión y el solvente, se controlan cuidadosamente para lograr el resultado deseado.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, las reacciones de oxidación pueden producir óxidos de iridio, mientras que las reacciones de sustitución pueden resultar en una variedad de complejos de iridio-ligando .

Aplicaciones Científicas De Investigación

IR-2 tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Utilizado como catalizador en varias reacciones orgánicas, incluida la hidrogenación y la formación de enlaces carbono-carbono.

Industria: Utilizado en la producción de productos químicos finos y farmacéuticos debido a sus propiedades catalíticas.

Mecanismo De Acción

El mecanismo de acción de IR-2 implica su interacción con objetivos moleculares y vías específicas. En sistemas biológicos, IR-2 puede localizarse y acumularse en los lisosomas de las células cancerosas, inducir la producción de especies reactivas de oxígeno y provocar la muerte celular a través de la autofagia . Los objetivos moleculares incluyen varias enzimas y proteínas que son cruciales para la supervivencia y proliferación celular.

Comparación Con Compuestos Similares

Compuestos Similares

Algunos compuestos similares a IR-2 incluyen:

Complejos de iridio(III) ciclometalados: Conocidos por sus altos rendimientos cuánticos y fotoestabilidad.

Complejos de iridio(III) organometálicos de medio sándwich: Valorados por su permeabilidad celular y potencial en el tratamiento del cáncer.

Singularidad de IR-2

Lo que diferencia a IR-2 de estos compuestos similares es su entorno de ligando único y su geometría de coordinación, que contribuyen a sus propiedades químicas y reactividad distintas. Además, IR-2 ha mostrado resultados prometedores en la superación de la resistencia a los medicamentos en las células cancerosas, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo futuros .

En conclusión, IR-2 es un compuesto versátil y valioso con una amplia gama de aplicaciones en química, biología, medicina e industria. Sus propiedades únicas y reactividad lo convierten en un objeto de investigación e interés continuos en la comunidad científica.

Propiedades

Fórmula molecular |

C54H72N4O12S2 |

|---|---|

Peso molecular |

1033.3 g/mol |

Nombre IUPAC |

4-[2-[2-[2-[4-[4-[(5-amino-3,4,6-trihydroxyoxan-2-yl)methylamino]butoxy]phenoxy]-3-[2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate |

InChI |

InChI=1S/C54H72N4O12S2/c1-53(2)41-18-5-7-20-43(41)57(31-10-13-34-71(62,63)64)46(53)28-22-37-16-15-17-38(23-29-47-54(3,4)42-19-6-8-21-44(42)58(47)32-11-14-35-72(65,66)67)51(37)69-40-26-24-39(25-27-40)68-33-12-9-30-56-36-45-49(59)50(60)48(55)52(61)70-45/h5-8,18-29,45,48-50,52,56,59-61H,9-17,30-36,55H2,1-4H3,(H-,62,63,64,65,66,67) |

Clave InChI |

ILRQKEFGXIPWGQ-UHFFFAOYSA-N |

SMILES canónico |

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCCS(=O)(=O)[O-])(C)C)CCC3)OC6=CC=C(C=C6)OCCCCNCC7C(C(C(C(O7)O)N)O)O)CCCCS(=O)(=O)O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-Dihydroxyphenyl)-2-[3-[2-(3,4-dihydroxyphenyl)-3-[3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxycarbonyl-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyloxy]propanoic acid](/img/structure/B10821780.png)

![(1S,5S,6S)-5-(hydroxymethyl)-1-methoxy-6-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]bicyclo[3.1.0]hexan-2-one](/img/structure/B10821824.png)

![N-[4-[[2-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]-2-oxoethyl]amino]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide](/img/structure/B10821831.png)

![2-N-[(1S)-2-[[(2S)-1-[(3S,3aS,6aR)-3-[[(3S)-1-(cyclopropylamino)-1,2-dioxohexan-3-yl]carbamoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-1-cyclohexyl-2-oxoethyl]-5-N-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxobenzo[de]isoquinolin-5-yl]oxyethoxy]ethoxy]ethyl]pyrazine-2,5-dicarboxamide](/img/structure/B10821834.png)

![N-[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]hexyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B10821854.png)